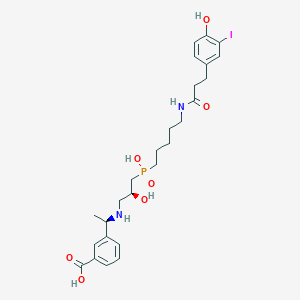

GABAB receptor antagonist 2

Description

Properties

Molecular Formula |

C26H36IN2O7P |

|---|---|

Molecular Weight |

646.5 g/mol |

IUPAC Name |

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1 |

InChI Key |

RLYLJDJFHZHCTR-GCJKJVERSA-N |

SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CGP 64213 CGP-64213 CGP64213 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Potent GABA-B Receptor Antagonists: A Technical Guide

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of key γ-aminobutyric acid type B (GABA-B) receptor antagonists. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. This document will focus on prominent phosphinic acid-based antagonists, including CGP 52432, CGP 55845, and SGS-742, as exemplary models of this important class of neurological research tools.

Introduction to GABA-B Receptors and the Rationale for Antagonist Development

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS). GABA exerts its effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signaling.[1][2] Activation of GABA-B receptors, which exist as heterodimers of GABA-B1 and GABA-B2 subunits, leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1][3]

The development of potent and selective GABA-B receptor antagonists has been crucial for elucidating the physiological roles of this receptor system. These antagonists block the inhibitory effects of GABA, thereby increasing neuronal excitability and neurotransmitter release.[2] This has made them invaluable tools for studying cognitive processes, synaptic plasticity, and various neurological and psychiatric disorders, including epilepsy, depression, and cognitive impairment.[4][5]

Discovery and Pharmacological Profile of Key Antagonists

The search for effective GABA-B receptor antagonists has led to the development of several classes of compounds. Among the most potent and widely used are phosphinic acid derivatives developed by Ciba-Geigy (now Novartis).

CGP 52432

Discovery: CGP 52432, chemically known as --INVALID-LINK--phosphinic acid, was developed as a highly potent and selective GABA-B receptor antagonist.[6][7] Its discovery marked a significant advancement in the field, providing a tool with substantially higher affinity than previous antagonists like phaclofen.[6]

Pharmacological Profile: CGP 52432 is a competitive antagonist that binds to the orthosteric site on the GABA-B1 subunit.[8] It is particularly noted for its selectivity for presynaptic GABA-B autoreceptors, which regulate the release of GABA.[5][6] By blocking these autoreceptors, CGP 52432 enhances the release of GABA and other neurotransmitters.

CGP 55845

Discovery: CGP 55845, or (2S)-3---INVALID-LINK--phosphinic acid hydrochloride, is another potent and selective GABA-B receptor antagonist from the same lineage as CGP 52432. It exhibits even higher affinity for the GABA-B receptor.

Pharmacological Profile: CGP 55845 is a powerful competitive antagonist at both presynaptic and postsynaptic GABA-B receptors.[9] Its high affinity and selectivity have made it a gold-standard antagonist in many in vitro and in vivo studies of GABA-B receptor function. It effectively blocks baclofen-induced responses and modulates the release of neurotransmitters like GABA and glutamate.[9]

SGS-742 (CGP 36742)

Discovery: SGS-742, with the chemical name (3-aminopropyl)(n-butyl)phosphinic acid, was developed as an orally active GABA-B receptor antagonist.[10][11] This characteristic made it a candidate for clinical investigation for cognitive enhancement and other neurological conditions.[10]

Pharmacological Profile: SGS-742 is a selective GABA-B receptor antagonist that can cross the blood-brain barrier.[1] It has been shown to improve cognitive performance in various animal models and has been investigated in clinical trials for mild cognitive impairment and Alzheimer's disease.[10][12][13]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the discussed GABA-B receptor antagonists, allowing for a direct comparison of their potencies and activities.

| Compound | Parameter | Value | Species/Tissue | Reference |

| CGP 52432 | IC50 | 85 nM | [4] | |

| IC50 (GABA autoreceptors) | 85 nM | Rat cortical synaptosomes | [5][6] | |

| IC50 (glutamate release) | ~8.5 µM | Rat cortical synaptosomes | [6] | |

| IC50 (somatostatin release) | ~3 µM | Rat cortical synaptosomes | [6] | |

| pA2 | 7.70 | Rat GABA autoreceptors | [5][6] | |

| CGP 55845 | IC50 | 5 nM | ||

| IC50 | 6 nM | [14] | ||

| pKi | 8.35 | |||

| pEC50 (GABA release inhibition) | 8.08 | |||

| pEC50 (glutamate release inhibition) | 7.85 | |||

| IC50 (vs. baclofen (B1667701) in isoproterenol (B85558) assay) | 130 nM | |||

| SGS-742 | IC50 | 36 µM | [1] | |

| IC50 | 38 µM | [12][15] |

Synthesis of Phosphinic Acid-Based GABA-B Receptor Antagonists

The synthesis of phosphinic acid-based GABA-B receptor antagonists is a multi-step process that falls under the broader field of organophosphorus chemistry. While specific, proprietary industrial synthesis protocols are not publicly available, the general synthetic strategies can be outlined based on the chemical structures of the final compounds and established methods for phosphinic acid derivative synthesis.

A common approach involves the synthesis of a phosphinic acid core, which is then elaborated with the appropriate side chains to confer affinity and selectivity for the GABA-B receptor. The synthesis of phosphinic acids and their derivatives can be achieved through various methods, including the reaction of phosphinic chlorides with alcohols or amines, or via microwave-assisted esterification of phosphinic acids.[16]

The synthesis of a key intermediate, 3-aminopropylphosphonic acid, can be achieved by reacting 3-amino-1-propanol with phosphorus oxychloride, followed by hydrolysis.[17][18] This intermediate can then be further modified. For instance, in the case of SGS-742, an n-butyl group is introduced at the phosphorus atom. For the more complex structures of CGP 52432 and CGP 55845, the synthesis would involve the introduction of the dichlorophenyl-containing side chains. This can be accomplished through reactions such as the Kabachnik-Fields reaction, which is a three-component reaction of a carbonyl compound, an amine, and a hydrophosphoryl compound.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GABA-B receptor antagonists.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

Materials:

-

Rat brain membranes (prepared from cortex or whole brain)

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Radioligand: [3H]CGP 54626 (a high-affinity GABA-B antagonist)

-

Unlabeled Ligand for Non-Specific Binding: GABA (1 mM) or Baclofen (1 mM)

-

Test Compounds (e.g., CGP 52432, CGP 55845, SGS-742) at various concentrations

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA. Resuspend the final pellet in binding buffer.

-

Assay Setup: In test tubes, combine the rat brain membranes, [3H]CGP 54626 (at a final concentration near its Kd, e.g., 4 nM), and either binding buffer (for total binding), a saturating concentration of unlabeled GABA (for non-specific binding), or the test compound at various concentrations.[20]

-

Incubation: Incubate the tubes at room temperature for 1.5 hours to allow the binding to reach equilibrium.[20]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.[20]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: [35S]GTPγS Binding

This assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a functional measure of agonist and antagonist activity.

Materials:

-

Cell membranes expressing GABA-B receptors (e.g., from CHO-K1 cells)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

[35S]GTPγS

-

GDP

-

GABA (agonist)

-

Test Compounds (antagonists)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes expressing GABA-B receptors. Prepare solutions of [35S]GTPγS, GDP, GABA, and the test compounds in the assay buffer.

-

Assay Setup: In test tubes, combine the cell membranes, GDP, the test compound (antagonist), and GABA (agonist).[20]

-

Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS.

-

Incubation: Incubate the tubes at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.

-

Data Analysis: The ability of the antagonist to inhibit GABA-stimulated [35S]GTPγS binding is determined. Data can be plotted to determine the IC50 of the antagonist.

Visualizations of Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Caption: GABA-B receptor signaling cascade.

Experimental Workflow for GABA-B Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery and development of potent and selective GABA-B receptor antagonists, such as CGP 52432, CGP 55845, and SGS-742, have been instrumental in advancing our understanding of the GABAergic system. These compounds have provided researchers with the tools necessary to dissect the complex roles of GABA-B receptors in health and disease. This technical guide has provided an in-depth overview of their discovery, pharmacological properties, synthesis, and the experimental methods used for their characterization. The continued exploration of GABA-B receptor pharmacology holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 5. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphinic acid, P-[3-[[(3,4-dichlorophenyl)methyl]amino]propyl]-P-(diethoxymethyl)-, 97%, 100mg [scisupplies.eu]

- 8. mdpi.com [mdpi.com]

- 9. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SGS-742 Novartis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (3-Aminopropyl)(n-butyl)phosphinic acid | C7H18NO2P | CID 130021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. CGP 55845 HCl | GABAB receptor antagonist | CAS# 149184-22-5 | InvivoChem [invivochem.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. US5723645A - Method for preparing 3-aminopropane phosphoric acid - Google Patents [patents.google.com]

- 18. 3-Aminopropylphosphonic acid 98 13138-33-5 [sigmaaldrich.com]

- 19. Design, synthesis, antioxidant, and anti-breast cancer activities of novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Decoding the Blockade: A Technical Guide to the Mechanism of Action of GABA-B Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the core mechanism of action of GABA-B receptor antagonists, providing a technical overview for professionals in neuroscience research and pharmaceutical development. We will delve into the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds, with a focus on quantitative data and detailed protocols.

The GABA-B Receptor: A Primer

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] Functional GABA-B receptors are obligate heterodimers, composed of two subunits: GABA-B1 and GABA-B2.[3] The GABA-B1 subunit is responsible for binding GABA and competitive antagonists, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[4][5]

Upon activation by an agonist like GABA or baclofen, the receptor couples to inhibitory G-proteins of the Gi/o family.[3][6] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.[3] The primary signaling pathways involve:

-

Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6]

-

Modulation of ion channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[3] This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to postsynaptic hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[3][6]

Mechanism of Action of GABA-B Receptor Antagonists

GABA-B receptor antagonists function by binding to the receptor and preventing its activation by GABA or other agonists.[7] The majority of these antagonists are competitive, meaning they bind to the same site on the GABA-B1 subunit as GABA, known as the orthosteric binding site.[4][7] By occupying this site without triggering the conformational changes necessary for receptor activation, they effectively block the downstream signaling cascade.[7][8]

The binding of an antagonist prevents the "closing" of the Venus flytrap (VFT) domain of the GABA-B1 subunit, which is a critical step in agonist-induced receptor activation.[5][8] This maintains the receptor in an inactive state, preventing G-protein coupling and subsequent modulation of adenylyl cyclase and ion channels.[8]

The blockade of GABA-B receptors by antagonists can have several physiological consequences, primarily leading to an increase in neuronal excitability and neurotransmitter release.[7] By inhibiting presynaptic GABA-B autoreceptors, antagonists can enhance the release of GABA itself, as well as other neurotransmitters like glutamate.[7][9] Blockade of postsynaptic receptors prevents the hyperpolarization typically induced by GABA, making the neuron more likely to fire an action potential.[7]

Quantitative Data on GABA-B Receptor Antagonists

The affinity and potency of GABA-B receptor antagonists are determined through various in vitro assays. The following table summarizes key quantitative data for some commonly studied antagonists.

| Compound | Binding Affinity (IC50/Ki, nM) | Functional Potency (IC50, nM) | Assay Type | Reference |

| CGP 55845 | 2.6 (Ki) | 10 | [3H]CGP 54626 Binding / Inhibition of baclofen-induced responses | [9] |

| CGP 52432 | 34 (Ki) | 300 | [3H]CGP 54626 Binding / Inhibition of baclofen-induced responses | [9][10] |

| SGS742 (CGP 36742) | 3,200 (IC50) | - | [3H]GABA Binding | [11] |

| SCH 50911 | 76 (Ki) | 100 | [3H]CGP 54626 Binding / Inhibition of baclofen-induced responses | [9] |

| Phaclofen | 12,000 (IC50) | - | [3H]GABA Binding | [12] |

| 2-Hydroxysaclofen | 2,000 (IC50) | - | [3H]GABA Binding | [11] |

Note: IC50 and Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Experimental Protocols

The characterization of GABA-B receptor antagonists relies on a suite of well-established experimental techniques.

Radioligand Binding Assays

These assays are used to determine the affinity of an antagonist for the GABA-B receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare crude synaptic membranes from a brain region rich in GABA-B receptors (e.g., cortex, cerebellum).

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP 54626) and varying concentrations of the unlabeled antagonist being tested.[13][14]

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to block the agonist-induced activation of the GABA-B receptor and its downstream signaling.

Protocol: [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor.[15][16]

-

Membrane Preparation: Use membranes from cells expressing GABA-B receptors or from brain tissue.

-

Incubation: Incubate the membranes with a fixed concentration of a GABA-B agonist (e.g., GABA or baclofen), varying concentrations of the antagonist, and [35S]GTPγS.[13][17] Receptor activation by the agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.[16]

-

Separation: Separate the G-protein-bound [35S]GTPγS from the unbound nucleotide by filtration.

-

Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the antagonist for inhibiting the agonist-stimulated [35S]GTPγS binding.

Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the effect of antagonists on ion channel activity modulated by GABA-B receptors.

-

Cell Preparation: Use cultured neurons or brain slices.

-

Recording: Establish a whole-cell patch-clamp recording from a neuron.

-

Agonist Application: Apply a GABA-B receptor agonist to elicit a response, such as the activation of a GIRK current (measured as an outward current) or the inhibition of a calcium current.

-

Antagonist Application: Co-apply the antagonist with the agonist to determine its ability to block the agonist-induced current.

-

Data Analysis: Quantify the reduction in the agonist-induced current by the antagonist to determine its potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: GABA-B receptor signaling pathway and antagonist blockade.

References

- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The GABA B receptor antagonists CGP35348 and CGP52432 inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

Pharmacological Characterization of a Novel GABAB Receptor Antagonist: A Technical Guide

This technical guide provides an in-depth pharmacological characterization of a representative potent and selective GABAB receptor antagonist, referred to herein as "Antagonist 2". The data and protocols presented are a composite derived from the characterization of several well-established GABAB receptor antagonists, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to GABAB Receptors

The γ-aminobutyric acid type B (GABAB) receptor is a G-protein coupled receptor (GPCR) widely expressed in the central nervous system.[1] It plays a crucial role in modulating neuronal excitability through slow and prolonged inhibitory neurotransmission.[1][2] Functional GABAB receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits.[1][3][4] The GABAB1 subunit is responsible for binding to GABA and other orthosteric ligands, while the GABAB2 subunit is crucial for G-protein coupling and signaling.[5]

Activation of GABAB receptors leads to the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium (Kir3) channels, and the inhibition of voltage-gated calcium (CaV) channels.[1][6] These actions collectively result in a reduction of neurotransmitter release and postsynaptic hyperpolarization.[6] Consequently, GABAB receptor antagonists are being investigated for their therapeutic potential in various neurological and psychiatric disorders, including cognitive impairment, depression, and absence epilepsy.[5][7][8]

Quantitative Pharmacological Data

The pharmacological profile of a GABAB receptor antagonist is determined through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for representative potent and selective GABAB receptor antagonists, which serve as a benchmark for "Antagonist 2".

Table 1: In Vitro Binding Affinities of Representative GABAB Receptor Antagonists

| Compound | Radioligand | Preparation | IC50 (nM) | Reference |

| CGP 54626 | [3H]CGP 54626A | Rat brain membranes | 1.3 | [9] |

| CGP 55845 | [3H]Baclofen | Rat brain membranes | 4.5 | [7] |

| CGP 52432 | [3H]Baclofen | Rat brain membranes | 30 | [7] |

| SCH 50911 | [3H]Baclofen | Rat brain membranes | 86 | [7] |

| CGP 35348 | [3H]Baclofen | Rat brain membranes | 34,000 | [9] |

Table 2: In Vitro Functional Potencies of Representative GABAB Receptor Antagonists

| Compound | Assay | Preparation | Potency (IC50/Kb in nM) | Reference |

| CGP 54626 | [35S]GTPγS Binding | CHO cells expressing human GABAB1b/2 | 10 | [3] |

| CGP 52432 | Neurotransmitter Release | Rat spinal cord | ~100 | [7] |

| SCH 50911 | Baclofen-induced inhibition | Guinea-pig trachea | ~200 | [7] |

Table 3: In Vivo Activity of a Representative GABAB Receptor Antagonist (CGP 56999A)

| Animal Model | Administration | Dose | Observed Effect | Reference |

| Mouse | Intraperitoneal (i.p.) | 0.6 mg/kg | Behavioral activation, stereotypy | [10] |

| Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Myoclonic seizure-like episodes | [10] |

| Rat | Intraperitoneal (i.p.) | 3 mg/kg | Tonic-clonic convulsions | [10] |

GABAB Receptor Signaling Pathway

The canonical signaling pathway for GABAB receptors involves coupling to Gi/o proteins, leading to downstream effects on ion channels and adenylyl cyclase.

Caption: GABAB receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological characterization of a GABAB receptor antagonist.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of the antagonist for the GABAB receptor.

Objective: To determine the IC50 value of "Antagonist 2" for the GABAB receptor.

Materials:

-

Rat brain membranes (or CHO cells stably expressing human GABAB1b/2 receptors).[3]

-

Radioligand: [3H]CGP 54626A.[3]

-

Non-specific binding control: Unlabeled GABA (100 µM).

-

Assay buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

-

"Antagonist 2" at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of [3H]CGP 54626A and varying concentrations of "Antagonist 2".

-

For non-specific binding, incubate membranes with the radioligand and a saturating concentration of unlabeled GABA.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value.

[35S]GTPγS Functional Assay

This assay measures the ability of the antagonist to block agonist-stimulated G-protein activation.

Objective: To determine the functional potency of "Antagonist 2" in blocking GABAB receptor-mediated G-protein activation.

Materials:

-

Membranes from cells expressing GABAB receptors (e.g., CHO-hGABAB1b/2).[3]

-

GABA (agonist).

-

[35S]GTPγS.

-

GDP.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

"Antagonist 2" at various concentrations.

Procedure:

-

Pre-incubate the cell membranes with "Antagonist 2" at various concentrations.

-

Add GABA to stimulate the receptors.

-

Add [35S]GTPγS and GDP to the reaction mixture.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the percentage of inhibition of GABA-stimulated [35S]GTPγS binding against the antagonist concentration to determine the IC50 value.

In Vivo Electrophysiology

This method assesses the effect of the antagonist on neuronal activity in an intact system.

Objective: To evaluate the ability of "Antagonist 2" to block GABAB receptor-mediated inhibition of synaptic transmission.

Materials:

-

Anesthetized rats.

-

Recording and stimulating electrodes.

-

Amplifier and data acquisition system.

-

"Antagonist 2" for systemic administration (e.g., i.p.).

-

GABAB receptor agonist (e.g., baclofen) for local application.

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the target region (e.g., CA1 of the hippocampus).

-

Record baseline evoked postsynaptic potentials (PSPs).

-

Administer "Antagonist 2" systemically.

-

After a suitable time for drug distribution, apply baclofen (B1667701) locally to induce a GABAB-mediated inhibition of the PSP.

-

Measure the extent to which "Antagonist 2" antagonizes the baclofen-induced inhibition.

-

Analyze the amplitude and duration of the late inhibitory postsynaptic potential (IPSP), which is mediated by GABAB receptors.[10]

Experimental Workflow

The characterization of a novel GABAB receptor antagonist follows a logical progression from in vitro screening to in vivo efficacy studies.

Caption: Experimental workflow for GABAB antagonist characterization.

Conclusion

The pharmacological characterization of a GABAB receptor antagonist requires a multi-faceted approach, encompassing in vitro binding and functional assays, as well as in vivo electrophysiological and behavioral studies. The data and protocols outlined in this guide provide a framework for the comprehensive evaluation of novel GABAB receptor antagonists like "Antagonist 2". Such detailed characterization is essential for understanding the therapeutic potential and advancing the development of these compounds for the treatment of neurological and psychiatric disorders.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAB receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. neurology.org [neurology.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vivo and in vitro studies with the potent GABAB receptor antagonist, CGP 56999A - PubMed [pubmed.ncbi.nlm.nih.gov]

GABAB Receptor Antagonist 2 (GABABR-A2): A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of the novel selective GABAB receptor antagonist, GABABR-A2. The information presented herein is essential for understanding its pharmacological profile and for guiding further research and development. This document summarizes key quantitative data, details common experimental methodologies, and visualizes critical pathways and processes.

Quantitative Binding Data

The binding characteristics of GABABR-A2 have been determined using various in vitro assays. The affinity (Ki), potency (IC50), and kinetic rate constants (kon, koff) are crucial for defining the antagonist's interaction with the GABAB receptor. These values are summarized below, benchmarked against other known GABAB receptor ligands.

Table 1: Binding Affinity of GABABR-A2 and Reference Compounds

| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) |

| GABABR-A2 | [3H]-CGP54626 | Rat Brain Membranes | 2.5 | 4.8 |

| GABA | [3H]-CGP54626 | Rat Brain Membranes | - | 25 |

| Baclofen | [3H]-CGP54626 | Rat Brain Membranes | 6000 | 35-50 |

| CGP55845 | [3H]-CGP54626 | Rat Brain Membranes | 1.8 | 3.5 |

| Saclofen | [3H]-Baclofen | Rat Brain Membranes | 15,000 | 30,000 |

Note: Ki (inhibition constant) is a measure of binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[1][2] The relationship between IC50 and Ki depends on the concentration of the radioligand used in the assay.[3]

Table 2: Binding Kinetics of GABABR-A2

| Compound | kon (x 108 M-1s-1) | koff (s-1) | Kd (nM) (koff/kon) | Residence Time (1/koff) (s) |

| GABABR-A2 | 1.5 | 0.0038 | 2.53 | 263 |

| Agonist (Typical) | 0.1 - 1.0 | 0.01 - 0.1 | - | 10 - 100 |

| Antagonist (Typical) | > 1.0 | < 0.01 | - | > 100 |

Note: kon (association rate constant) describes the rate at which the antagonist binds to the receptor.[4] koff (dissociation rate constant) represents the rate at which the antagonist dissociates from the receptor.[4] Kd (equilibrium dissociation constant) is an inverse measure of affinity.[4] Residence Time is a measure of the duration of target occupancy.[4]

Signaling Pathways and Mechanisms

GABABR-A2 acts as a competitive antagonist at the orthosteric binding site of the GABAB1 subunit of the heterodimeric GABAB receptor.[5][6] By blocking the binding of the endogenous agonist GABA, it prevents the downstream signaling cascade that leads to neuronal inhibition.

GABAB Receptor Signaling Cascade

Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits.[7] These subunits then modulate the activity of several downstream effectors.[7][8] GABABR-A2 prevents these events by occupying the GABA binding site.

Caption: GABAB receptor signaling pathway and the inhibitory action of GABABR-A2.

Competitive Antagonist Binding Kinetics

Competitive antagonism is a dynamic process where the antagonist and agonist compete for the same binding site on the receptor.[5] The relative concentrations and affinities of both molecules determine the level of receptor occupancy and subsequent biological response.[5] An antagonist with a slow dissociation rate (koff), like GABABR-A2, will have a prolonged duration of action.[4]

Caption: Kinetic model of competitive antagonism at the GABAB receptor.

Experimental Protocols

The following section details the methodology for a standard radioligand binding assay used to determine the binding affinity (Ki) of GABABR-A2.

Protocol: [3H]-CGP54626 Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of an unlabeled test compound (e.g., GABABR-A2) for the GABAB receptor by measuring its ability to displace a known high-affinity radiolabeled antagonist, [3H]-CGP54626.[9][10]

1. Membrane Preparation:

-

Homogenize rat brain tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[12]

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[9][12]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step three additional times to remove endogenous GABA.[9]

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a suitable protein assay (e.g., BCA assay).[12]

-

Store membrane aliquots at -80°C until use.[12]

2. Binding Assay:

-

Perform the assay in a 96-well plate with a final volume of 250 µL per well.[12]

-

To each well, add:

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM) instead of the test compound.[11]

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[10][12]

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[12]

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[12]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.[11]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. GABA-B receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 2. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 3. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 4. excelleratebio.com [excelleratebio.com]

- 5. Lesson 6 [pdg.cnb.uam.es]

- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. giffordbioscience.com [giffordbioscience.com]

The Intricate Dance of Structure and Activity: A Deep Dive into GABA(B) Receptor Antagonists

A Technical Guide for Researchers and Drug Development Professionals

The γ-aminobutyric acid type B (GABA(B)) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability throughout the central nervous system (CNS). Its intricate signaling cascade and involvement in a variety of physiological and pathological processes have made it a compelling target for therapeutic intervention. While agonists of the GABA(B) receptor, such as baclofen (B1667701), have established clinical use, the therapeutic potential of its antagonists is an area of intense research, with promise in treating cognitive impairment, depression, and other neurological disorders. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of GABA(B) receptor antagonists, offering a comprehensive resource for scientists and drug development professionals.

The GABA(B) Receptor: A Heterodimeric Target

Understanding the structure of the GABA(B) receptor is fundamental to deciphering the SAR of its antagonists. The functional receptor is an obligate heterodimer, composed of two distinct seven-transmembrane (7TM) subunits: GABA(B1) and GABA(B2). The extracellular Venus flytrap (VFT) domain of the GABA(B1) subunit is responsible for binding GABA and competitive antagonists. The GABA(B2) subunit, while not directly binding orthosteric ligands, is essential for G-protein coupling and signal transduction.

Upon agonist binding, a conformational change occurs in the GABA(B1) VFT, which is transmitted to the GABA(B2) subunit, leading to the activation of associated Gi/o proteins. This activation initiates a downstream signaling cascade, primarily involving the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. Competitive antagonists exert their effect by binding to the orthosteric site on the GABA(B1) subunit without inducing the conformational change necessary for receptor activation, thereby blocking the effects of endogenous GABA.

Structure-Activity Relationship of GABA(B) Receptor Antagonists

The development of potent and selective GABA(B) receptor antagonists has been a journey of iterative chemical modifications. Early antagonists, such as phaclofen (B54434) and saclofen, were phosphonic acid analogues of baclofen but suffered from low potency and poor blood-brain barrier penetration. The breakthrough came with the development of phosphinic acid derivatives, which laid the foundation for a new generation of highly potent antagonists.

The Phosphinic Acid Core: A Key to Potency

A central theme in the SAR of many potent GABA(B) antagonists is the presence of a phosphinic acid moiety as a bioisostere of the carboxylic acid group found in GABA. This substitution generally leads to a significant increase in antagonist potency.

The CGP Series: A Paradigm in GABA(B) Antagonist Development

The "CGP" series of compounds, developed by Ciba-Geigy (now Novartis), represents a landmark in the exploration of GABA(B) receptor antagonist SAR. These compounds, many of which are based on a 3-aminopropylphosphinic acid backbone, have provided invaluable tools for research and have illuminated key structural requirements for high-affinity binding.

Table 1: Structure-Activity Relationship of Selected Phosphinic Acid-Based GABA(B) Receptor Antagonists

| Compound | R1 | R2 | IC50 (nM) - [³H]GABA Binding | pA2 - Electrophysiology | Key Features |

| CGP 35348 | H | diethoxymethyl | 34,000 | 4.5 | Brain penetrant, orally active. |

| CGP 36742 | H | n-butyl | 36,000 | 4.0 | Orally active. |

| CGP 46381 | H | isobutyl | 4,900 | - | Orally active. |

| CGP 52432 | H | (3,4-dichlorophenyl)methyl | 85 (autoreceptor) | 6.7 | Potent and selective for presynaptic autoreceptors. |

| CGP 54626 | 3,4-dichlorophenyl | H | - | - | Potent antagonist. |

| CGP 55845A | 3-{[1-(S)-({[3-(cyclohexylmethyl)]hydroxyphosphinyl})-2-(S)-hydroxypropyl]amino}ethyl | benzoic acid | - | 8.3 | Highly potent antagonist. |

| SCH 50911 | - | - | - | - | Non-phosphorous based antagonist. |

Note: IC50 and pA2 values are compiled from various sources and assays and should be considered as approximate for comparative purposes.

The data in Table 1 highlights several key SAR trends:

-

Lipophilicity and Aromatic Substitutions: The introduction of lipophilic and aromatic groups, such as the dichlorophenyl moiety in CGP 52432 and CGP 54626, significantly enhances potency. These groups likely engage in hydrophobic and/or aromatic interactions within the binding pocket of the GABA(B1) subunit.

-

Stereochemistry: The stereochemistry of substituents is often critical for activity, as seen in the potent antagonist CGP 55845A.

-

Beyond Phosphinic Acids: The development of non-phosphorous based antagonists like SCH 50911 demonstrates that other scaffolds can also achieve high affinity and selectivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in GABA(B) receptor antagonism is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating antagonist activity.

Caption: GABA(B) receptor antagonist signaling pathway.

Caption: Experimental workflow for GABA(B) antagonist development.

Experimental Protocols

Reproducibility and accuracy are paramount in SAR studies. The following are detailed methodologies for key experiments used to characterize GABA(B) receptor antagonists.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the GABA(B) receptor by assessing its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

The final membrane pellet is resuspended in assay buffer and the protein concentration is determined.

2. Binding Assay:

-

Incubations are performed in a final volume of 500 µL containing:

-

Membrane preparation (50-200 µg of protein)

-

Radioligand (e.g., 2-5 nM [³H]CGP54626)

-

Varying concentrations of the unlabeled antagonist or vehicle.

-

-

Non-specific binding is determined in the presence of a high concentration of a known GABA(B) ligand (e.g., 1 mM GABA).

-

The mixture is incubated at room temperature for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation.

1. Membrane Preparation:

-

Membranes are prepared as described for the radioligand binding assay.

2. Assay Procedure:

-

Membranes (10-20 µg of protein) are pre-incubated with varying concentrations of the antagonist for 15-30 minutes at 30°C in an assay buffer containing GDP (e.g., 10 µM).

-

A sub-maximal concentration of a GABA(B) agonist (e.g., 1 µM GABA) is then added, followed immediately by [³⁵S]GTPγS (e.g., 0.1 nM).

-

The incubation continues for a further 30-60 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by scintillation counting.

3. Data Analysis:

-

The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified, and the IC50 value is determined.

Electrophysiology

Electrophysiological techniques, such as patch-clamp recordings from cultured neurons or brain slices, provide a direct measure of the functional consequences of GABA(B) receptor antagonism on neuronal activity.

1. Preparation:

-

Acute brain slices (e.g., from the hippocampus) are prepared from rodents.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

2. Recording:

-

Whole-cell patch-clamp recordings are made from individual neurons.

-

A GABA(B) receptor-mediated response, such as a slow inhibitory postsynaptic potential (IPSP) or a baclofen-induced outward current, is elicited.

-

The antagonist is bath-applied at various concentrations, and its ability to reduce the agonist-induced response is measured.

3. Data Analysis:

-

The concentration-response curve for the antagonist is constructed, and the IC50 or pA2 value is determined to quantify its potency.

Conclusion

The exploration of the structure-activity relationship of GABA(B) receptor antagonists has yielded a wealth of knowledge and a portfolio of potent and selective pharmacological tools. The journey from the early, weakly active compounds to the highly potent and brain-penetrant antagonists of today underscores the power of medicinal chemistry in dissecting complex biological systems. The continued investigation into novel chemical scaffolds and a deeper understanding of the structural nuances of the GABA(B) receptor binding site will undoubtedly pave the way for the development of the next generation of therapeutics targeting this important receptor. This guide provides a foundational resource for researchers dedicated to advancing this exciting field.

In Vitro Effects of GABAB Receptor Antagonists on Neuronal Firing: A Technical Guide

This guide provides a comprehensive overview of the in vitro effects of GABAB receptor antagonists on neuronal firing. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Core Concepts: GABAB Receptor Function and Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. It exerts its effects through two main receptor types: ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[1]

Activation of presynaptic GABAB receptors inhibits neurotransmitter release by downregulating voltage-gated Ca2+ channels.[2] Postsynaptically, their activation leads to hyperpolarization through the opening of G-protein-coupled inwardly rectifying K+ (GIRK) channels.[1][3] Both mechanisms contribute to a reduction in neuronal excitability.

GABAB receptor antagonists are pharmacological agents that bind to these receptors but do not provoke the typical biological response. Instead, they block the effects of endogenous GABA or GABAB agonists. This blockade leads to a disinhibition of neurons, resulting in increased excitability and firing rates. This guide will delve into the specific in vitro effects of these antagonists, the methodologies used to study them, and the underlying signaling pathways.

Quantitative Effects of GABAB Receptor Antagonists on Neuronal Firing

The application of GABAB receptor antagonists in vitro leads to measurable changes in various parameters of neuronal activity. The following tables summarize key quantitative findings from several studies.

| Antagonist | Concentration | Neuronal Preparation | Parameter Measured | Observed Effect |

| CGP 55845 | 1 µM | Hippocampal CA3 neurons (in vitro slice) | Paired-pulse depression of population spikes | Attenuated |

| 1 µM | Hippocampal CA3 pyramidal neurons (in vitro slice) | Frequency of excitatory postsynaptic currents (EPSCs) | Increased | |

| 1 µM | Hippocampal CA3 pyramidal neurons (in vitro slice) | Slow inhibitory postsynaptic currents (IPSCs) | Blocked | |

| 1 µM | Mossy fiber to CA3 synapse (in vitro slice) | Amplitude of first synaptic response | Increased from 6.6 ± 2.5 pA to 13.4 ± 3.5 pA | |

| 1 µM | Mossy fiber to CA3 synapse (in vitro slice) | Success rate of first synaptic response | Increased from 14.5 ± 5.7% to 41.5 ± 11.2% | |

| 4 µM | Piriform cortex neurons (in vitro slice) | Duration of ictal discharges during 4-AP application | No significant change | |

| 4 µM | Piriform cortex neurons (in vitro slice) | Rate of occurrence of ictal discharges during 4-AP application and 1 Hz stimulation | Remained decreased compared to prestimulus | |

| CGP 35348 | 0.5 mM | Auditory thalamic neurons (in vitro slice) | Baclofen-evoked hyperpolarization and conductance increase | Completely and reversibly blocked |

| Phaclofen | 1 mM | Hippocampal slice cultures | Slow inhibitory postsynaptic potential (IPSP) | Reversibly blocked |

Experimental Protocols

Studying the in vitro effects of GABAB receptor antagonists on neuronal firing typically involves electrophysiological techniques such as patch-clamp recording and multi-electrode array (MEA) recordings from acute brain slices or cultured neurons.

Acute Brain Slice Preparation

This protocol is adapted from optimized N-Methyl-D-glucamine (NMDG) protective recovery methods, which enhance neuronal viability, particularly in adult animals.[4][5][6]

-

Preparation of Solutions : Prepare NMDG-based slicing solution and artificial cerebrospinal fluid (aCSF) for recording. All solutions should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2).[6]

-

Anesthesia and Perfusion : Deeply anesthetize the animal (e.g., with Avertin) and perform transcardial perfusion with ice-cold, carbogenated NMDG slicing solution.[6]

-

Brain Extraction and Slicing : Rapidly dissect the brain and mount it on a vibratome stage. Submerge the brain in ice-cold NMDG slicing solution and cut slices to the desired thickness (typically 300-400 µm).

-

Recovery : Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for a short period (e.g., 12 minutes).[5]

-

Incubation : Subsequently, transfer the slices to a holding chamber with aCSF at room temperature and allow them to incubate for at least one hour before recording.[7]

Whole-Cell Patch-Clamp Recording

Patch-clamp electrophysiology allows for high-resolution recording of a single neuron's electrical activity.[8]

-

Slice Transfer : Place a brain slice in the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.

-

Neuron Visualization : Visualize neurons using differential interference contrast (DIC) microscopy.

-

Pipette Positioning : Fabricate a glass micropipette (3-6 MΩ resistance) and fill it with an appropriate internal solution. Under visual guidance, approach a target neuron with the micropipette.

-

Seal Formation : Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration : Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration, allowing for the measurement of membrane potential and currents.

-

Data Acquisition : Record spontaneous or evoked neuronal firing in the current-clamp or voltage-clamp mode. After establishing a stable baseline, apply the GABAB receptor antagonist to the perfusing aCSF and record the subsequent changes in neuronal activity.

Multi-Electrode Array (MEA) Recording

MEAs enable the recording of spontaneous firing and network activity from multiple neurons simultaneously.[9][10]

-

MEA Plate Preparation : Coat the MEA plate with an adhesion-promoting substrate like polyethyleneimine (PEI) and allow it to dry.[9]

-

Cell Plating : Plate dissociated neurons (from primary cultures or stem cell-derived) onto the MEA surface.

-

Cell Culture : Maintain the neuronal culture in an incubator, allowing the neurons to form networks over several days to weeks.

-

Recording Setup : Place the MEA plate in the recording device, which maintains the appropriate temperature and CO2 levels.

-

Baseline Recording : Allow the neuronal culture to equilibrate in the MEA system before recording baseline spontaneous activity.

-

Pharmacological Intervention : Introduce the GABAB receptor antagonist into the culture medium.

-

Data Acquisition and Analysis : Record the extracellular field potentials before and after drug application. Analyze the data for changes in spike rate, burst frequency, and network synchrony.[11]

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular pathways and experimental processes is crucial for a comprehensive understanding. The following diagrams were created using the Graphviz DOT language to illustrate these concepts.

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. GABAB receptor - Wikipedia [en.wikipedia.org]

- 4. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]

- 5. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisionary.com [precisionary.com]

- 8. criver.com [criver.com]

- 9. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. multichannelsystems.com [multichannelsystems.com]

- 11. researchgate.net [researchgate.net]

Navigating the Nuances of GABA(B) Receptor Antagonism: A Technical Guide to Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

The γ-aminobutyric acid type B (GABA(B)) receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission throughout the central nervous system.[1] Its involvement in a wide array of physiological and pathological processes, including epilepsy, anxiety, depression, and cognitive function, has made it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the selectivity and specificity profile of GABA(B) receptor antagonists, offering a comprehensive resource for researchers and drug development professionals. We present a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

Quantitative Profile of GABA(B) Receptor Antagonists

The affinity and functional potency of various antagonists at the GABA(B) receptor are critical parameters for their characterization and therapeutic potential. The following tables summarize key quantitative data, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values, derived from radioligand binding and functional assays.

| Antagonist | Radioligand | Preparation | Ki (nM) | IC50 (µM) | Reference(s) |

| CGP 35348 | [³H]GABA | Rat cortical membranes | - | 34 | [3][4][5] |

| Saclofen | [³H]Baclofen | Rat cerebellar membranes | - | 7.8 | [6][7][8] |

| SGS742 (CGP 36742) | Not Specified | Not Specified | - | 36 | [9][10] |

| CGP 52432 | Not Specified | Not Specified | Low nM range | - | [11] |

| CGP 54626 | Not Specified | Not Specified | Low nM range | - | [11] |

| CGP 55845 | Not Specified | Not Specified | Low nM range | - | [11] |

| SCH 50911 | Not Specified | Not Specified | - | Not Specified | [12] |

Table 1: Binding Affinities (Ki) and Potencies (IC50) of Selected GABA(B) Receptor Antagonists. This table provides a comparative overview of the binding characteristics of commonly studied GABA(B) receptor antagonists.

| Antagonist | Assay Type | Cell/Tissue Preparation | Measured Effect | EC50/IC50 (µM) | Reference(s) |

| CGP 35348 | Electrophysiology (L-IPSP) | Rat Hippocampal Slices (CA1) | Blockade of late IPSP | 100 (complete block) | [5] |

| Saclofen | Intracellular Ca²⁺ Assay | CHO cells | Suppression of GABA-induced Ca²⁺ increase | - | [6] |

| SGS742 (CGP 36742) | Electrophysiology (L-IPSP) | Rat Hippocampal Slices (CA1) | Blockade of late IPSP | Not Specified | [10][13] |

Table 2: Functional Activity of Selected GABA(B) Receptor Antagonists. This table summarizes the functional effects of antagonists in various in vitro and ex vivo assays.

Core Signaling Pathways of the GABA(B) Receptor

Activation of the heterodimeric GABA(B) receptor, composed of GABA(B1) and GABA(B2) subunits, initiates a cascade of intracellular events primarily through its coupling to pertussis toxin-sensitive Gi/o proteins.[14][15] This leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which in turn modulate the activity of several downstream effectors.

The primary signaling pathways involve:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[14]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[14][16]

Caption: GABA(B) Receptor Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity and specificity of GABA(B) receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for the GABA(B) receptor.

Objective: To determine the inhibitory constant (Ki) of a test antagonist for the GABA(B) receptor.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Radioligand (e.g., [³H]GABA or [³H]Baclofen)

-

Test antagonist at various concentrations

-

Non-specific binding control (e.g., high concentration of unlabeled GABA or baclofen)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl)

-

Tissue homogenizer

-

Centrifuge

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Reaction:

-

In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test antagonist.

-

For total binding, omit the test antagonist. For non-specific binding, add a high concentration of an unlabeled GABA(B) agonist.

-

Incubate the mixture at 4°C for a predetermined time to reach equilibrium.

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA(B) receptor.

Objective: To determine the ability of a test compound to antagonize agonist-stimulated [³⁵S]GTPγS binding to G-proteins.

Materials:

-

Cell membranes expressing GABA(B) receptors

-

[³⁵S]GTPγS

-

GABA(B) receptor agonist (e.g., baclofen)

-

Test antagonist at various concentrations

-

GDP

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Reaction Setup:

-

In a 96-well plate, combine cell membranes, GDP, the GABA(B) agonist, and varying concentrations of the test antagonist in the assay buffer.

-

Pre-incubate the mixture at 30°C for 30 minutes.

-

-

Initiation of Reaction:

-

Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the agonist-stimulated [³⁵S]GTPγS binding in the presence of different concentrations of the antagonist.

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.

-

Calculate the IC50 value for the antagonist.

-

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of antagonists on GABA(B) receptor-mediated currents in individual neurons.

Objective: To characterize the effect of a GABA(B) receptor antagonist on agonist-induced postsynaptic currents.

Materials:

-

Acute brain slices (e.g., hippocampus) from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette

-

GABA(B) receptor agonist (e.g., baclofen)

-

Test antagonist

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

Procedure:

-

Slice Preparation:

-

Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region.

-

Maintain slices in oxygenated aCSF.

-

-

Recording:

-

Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).

-

Record baseline membrane currents or potentials.

-

-

Drug Application:

-

Apply the GABA(B) receptor agonist to the slice to evoke a response (e.g., an outward current or hyperpolarization).

-

After establishing a stable agonist response, co-apply the test antagonist at a specific concentration.

-

Observe the effect of the antagonist on the agonist-induced response.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the agonist-induced current in the absence and presence of the antagonist.

-

Quantify the degree of inhibition produced by the antagonist.

-

Construct a concentration-response curve if multiple antagonist concentrations are tested to determine the IC50.

-

Caption: Whole-Cell Patch-Clamp Experimental Workflow.

Conclusion

The comprehensive characterization of GABA(B) receptor antagonists, encompassing their binding affinity, functional potency, and selectivity, is paramount for advancing our understanding of GABAergic neurotransmission and for the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers in this dynamic field. A thorough and multi-faceted experimental approach, combining binding assays, functional assays, and electrophysiological recordings, is essential for elucidating the nuanced pharmacological profiles of these compounds and for identifying promising candidates for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Whole-cell patch study of GABAergic inhibition in CA1 neurons of immature rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. GABA-B Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Discovery and Early-Stage Development of GABAB Receptor Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory signals in the central nervous system (CNS).[1] Its widespread expression and involvement in neuronal excitability have made it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[2][3] While agonists like baclofen (B1667701) have established clinical use, their therapeutic window is often limited by side effects such as sedation and muscle relaxation.[4] This has spurred the investigation into GABA-B receptor antagonists as a promising pharmacological class with potential applications in cognitive enhancement, addiction, and mood disorders.[5][6] This technical guide provides a comprehensive overview of the core principles and methodologies involved in the early-stage research of a novel, representative compound, designated here as GABA-B Receptor Antagonist 2 (GABRA2). We will detail its mechanism of action, summarize key preclinical data for analogous compounds, provide detailed experimental protocols for its characterization, and illustrate the critical pathways and workflows involved in its discovery.

Mechanism of Action

GABA-B receptor antagonists function through competitive inhibition at the GABA-B binding site.[5] By binding to the receptor without initiating a downstream signal, they prevent the endogenous ligand, GABA, from activating the receptor. This blockade leads to a reduction in GABA-B-mediated inhibitory signaling, resulting in an overall increase in neuronal excitability.[5] This effect is achieved by preventing the G-protein-mediated activation of inwardly-rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, which would normally lead to hyperpolarization and reduced neurotransmitter release, respectively.[1][2] Consequently, antagonists can increase the release of excitatory neurotransmitters like glutamate.[5]

Signaling Pathways

The GABA-B receptor is an obligate heterodimer composed of GABA-B1 and GABA-B2 subunits, which couples to pertussis toxin-sensitive Gi/o proteins.[1][3] Upon agonist binding to the GABA-B1 subunit, a conformational change induces the activation of the associated G-protein. The G-protein then dissociates into its Gαi/o and Gβγ subunits, which mediate downstream effects.[1]

-

Gβγ Subunit: The primary effector for rapid, localized signaling. It directly interacts with and activates G-protein-gated inwardly rectifying K+ (GIRK) channels on the postsynaptic membrane, leading to K+ efflux and hyperpolarization. Presynaptically, the Gβγ subunit inhibits N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated Ca2+ channels, which suppresses neurotransmitter release.[1][3]

-

Gαi/o Subunit: This subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[3]

GABA-B Receptor Antagonist 2 prevents this entire cascade by occupying the GABA binding site on the GABA-B1 subunit, thereby stabilizing the receptor in its inactive state.

Quantitative Data Presentation

The early-stage evaluation of any new antagonist involves quantifying its interaction with the target receptor and its functional effects. The following tables summarize typical quantitative data for well-characterized GABA-B receptor antagonists, serving as a benchmark for the development of GABRA2.

Table 1: In Vitro Receptor Binding and Potency

| Compound | Target | Assay Type | Species | IC50 | Ki | pA2 | Reference(s) |

| CGP 55845 | GABA-B | Radioligand Binding | Rat | 5 nM | 4.5 nM | - | [7][8] |

| GABA-B | Isoproterenol Assay | Rat | 130 nM | - | - | ||

| SCH 50911 | GABA-B | Radioligand Binding | - | 1.1 µM | - | - | [1][5][6] |

| GABA-B | [3H]GABA Release | Rat | 3 µM | - | - | [2] | |

| GABA-B | Electrophysiology | Rat | - | - | 6.0 | [2] | |

| 2-OH Saclofen (B1680481) | GABA-B | Electrophysiology | Guinea Pig | - | - | 5.0 | [9] |

| GABA-B | Electrophysiology | Rat | - | - | 5.3 | [10] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. pA2: A measure of antagonist potency.

Table 2: Pharmacokinetic Parameters

| Compound | Species | Administration | Bioavailability (%) | Key Findings | Reference(s) |

| SGS742 | Human | Oral | 44% | Well-tolerated in young and elderly volunteers. | [11] |

| SCH 50911 | - | Oral | Orally Active | - | [5][6] |

Experimental Protocols

The characterization of GABRA2 requires a suite of assays to determine its binding affinity, functional antagonism, and downstream cellular effects.

Radioligand Binding Assay (Affinity Determination)

Objective: To determine the binding affinity (Ki) of GABRA2 for the GABA-B receptor by measuring its ability to displace a known radiolabeled antagonist.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA-B1 and GABA-B2 subunits or from rat cortical tissue.

-

Radioligand: Use a high-affinity GABA-B radioligand, such as [3H]CGP 54626.

-

Assay Buffer: Tris-HCl buffer containing CaCl2 and MgCl2.

-

Procedure: a. In a 96-well plate, add increasing concentrations of the unlabeled test compound (GABRA2). b. Add a fixed concentration of the radioligand to all wells. c. Add the membrane preparation to initiate the binding reaction. d. Incubate at room temperature for 60-90 minutes to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters with ice-cold assay buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: a. Determine non-specific binding in the presence of a high concentration of an unlabeled standard antagonist (e.g., CGP 55845). b. Subtract non-specific binding from all measurements to get specific binding. c. Plot the percentage of specific binding against the log concentration of GABRA2. d. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.